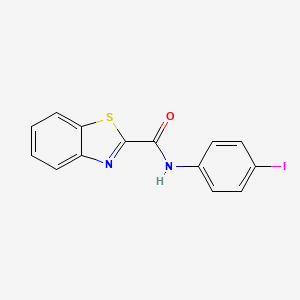

N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide

CAS No.: 405925-54-4

Cat. No.: VC7410192

Molecular Formula: C14H9IN2OS

Molecular Weight: 380.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405925-54-4 |

|---|---|

| Molecular Formula | C14H9IN2OS |

| Molecular Weight | 380.2 |

| IUPAC Name | N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide |

| Standard InChI | InChI=1S/C14H9IN2OS/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18) |

| Standard InChI Key | NIRAYUDKGGLOMV-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide, reflects its three primary components:

-

Benzothiazole core: A bicyclic system with a benzene ring fused to a thiazole (sulfur and nitrogen-containing heterocycle).

-

4-Iodophenyl group: A phenyl ring substituted with an iodine atom at the para position.

-

Carboxamide linker: Connects the benzothiazole and iodophenyl groups via an amide bond.

The SMILES notation (C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)I) and InChIKey (NIRAYUDKGGLOMV-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemical features.

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.2 g/mol |

| CAS Registry Number | 405925-54-4 |

| IUPAC Name | N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide |

| Solubility | Not publicly available |

| PubChem CID | 1186308 |

The iodine atom introduces significant steric bulk and polarizability, influencing solubility and intermolecular interactions.

Synthesis and Optimization

Synthetic Pathways

The primary synthesis route involves coupling 1,3-benzothiazole-2-carboxylic acid with 4-iodoaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) or chloroformates. A representative reaction is:

Key Considerations:

-

Coupling Efficiency: Yields depend on the coupling agent, solvent (e.g., DMF or THF), and reaction time.

-

Purification: Column chromatography or recrystallization is typically required to isolate the product.

Green Chemistry Approaches

While traditional methods use organic solvents, recent trends emphasize eco-friendly alternatives. For example, the synthesis of analogous carboxamides has employed ethanol under ambient conditions, achieving yields up to 90% . Adapting such methods could enhance the sustainability of N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide production.

Biological Activities and Mechanisms

Anticancer Properties

Benzothiazole derivatives inhibit cancer cell proliferation by interfering with DNA replication or protein synthesis. The iodophenyl group’s electron-withdrawing nature could modulate binding to kinases or topoisomerases, though specific mechanistic studies for this compound are lacking.

Anti-Inflammatory Applications

Carboxamide-containing benzothiazoles suppress pro-inflammatory cytokines (e.g., TNF-α and IL-6). Molecular docking studies of similar compounds suggest interactions with COX-2 or NF-κB pathways , but experimental validation is needed for this derivative.

Computational and Pharmacological Insights

Molecular Docking Studies

While direct data for N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide are unavailable, analogous carboxamides show strong binding affinities to viral proteases (e.g., SARS-CoV-2 M) with binding energies ranging from −6.54 to −7.33 kcal/mol . The iodine atom’s polarizability may improve target engagement through halogen bonding.

ADMET Profiling

Predicted properties include:

-

Absorption: Moderate gastrointestinal permeability due to the carboxamide group.

-

Metabolism: Susceptible to hepatic CYP450 oxidation.

-

Toxicity: Potential hepatotoxicity at high doses, common to iodinated aromatics .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

-

Neurodegenerative Diseases: Benzothiazoles like PBT2 show efficacy in Alzheimer’s models .

-

Antiviral Applications: Structural similarities to thiadiazole carboxamides warrant testing against viral proteases .

Experimental Validation Needs

-

In Vivo Efficacy: Pharmacokinetic and toxicity studies in animal models.

-

Structure-Activity Relationships (SAR): Modifying the iodine position or substituting it with other halogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume